7-Chloro-2-[3-(morpholin-4-yl)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-CHLORO-2-[3-(MORPHOLIN-4-YL)PROPYL]-1-[3-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as chloro, morpholinyl, and propenyloxy, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-2-[3-(MORPHOLIN-4-YL)PROPYL]-1-[3-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The starting materials often include substituted phenols, chloroanilines, and morpholine derivatives. Key steps in the synthesis may include:
Formation of the Chromeno[2,3-c]pyrrole Core: This can be achieved through cyclization reactions involving substituted phenols and chloroanilines under acidic or basic conditions.
Introduction of the Morpholinyl Group: This step involves the reaction of the intermediate with morpholine, typically under reflux conditions in the presence of a suitable solvent like ethanol or toluene.
Attachment of the Propenyloxy Group: This can be done through etherification reactions using propenyl halides and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
7-CHLORO-2-[3-(MORPHOLIN-4-YL)PROPYL]-1-[3-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
7-CHLORO-2-[3-(MORPHOLIN-4-YL)PROPYL]-1-[3-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-CHLORO-2-[3-(MORPHOLIN-4-YL)PROPYL]-1-[3-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities.
Quinolone Derivatives: Used in medicinal chemistry for their antimicrobial properties.
Benzopyrrole Derivatives: Studied for their potential therapeutic effects.
Uniqueness
7-CHLORO-2-[3-(MORPHOLIN-4-YL)PROPYL]-1-[3-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its specific combination of functional groups and the chromeno[2,3-c]pyrrole core
Properties
Molecular Formula |
C27H27ClN2O5 |
---|---|
Molecular Weight |
495.0 g/mol |
IUPAC Name |
7-chloro-2-(3-morpholin-4-ylpropyl)-1-(3-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H27ClN2O5/c1-2-13-34-20-6-3-5-18(16-20)24-23-25(31)21-17-19(28)7-8-22(21)35-26(23)27(32)30(24)10-4-9-29-11-14-33-15-12-29/h2-3,5-8,16-17,24H,1,4,9-15H2 |
InChI Key |
FBHGTDCPZKXFBW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)Cl |
Origin of Product |
United States |
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